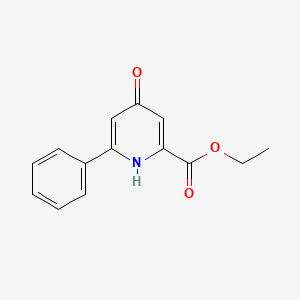
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group, a phenyl group, and an ethyl ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate typically involves the reaction of 4-hydroxy-6-phenylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
Scientific Research Applications
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-phenylpyridine-3-carboxylate: Similar structure but different substitution pattern on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Hydroxy-6-phenylpyridine-2-carboxylic acid: Similar structure but without the ester group. These compounds share some chemical properties and reactivity but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 4-hydroxy-6-phenylpyridine-2-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C13H13NO3 and a molecular weight of 233.25 g/mol. The compound features a pyridine ring substituted with hydroxyl and carboxylate groups, contributing to its biological properties.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including cholinesterases. Enzyme inhibition studies demonstrate that it can effectively reduce acetylcholine breakdown, potentially enhancing cholinergic signaling in neurodegenerative conditions like Alzheimer's disease.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound exhibits selective cytotoxicity against certain tumor cell lines. This property makes it a candidate for further investigation as an anticancer agent.
Table 1: Biological Activities of this compound
| Biological Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Cholinesterase Inhibition | IC50 = 2.3 nM (BuChE) | |
| Cytotoxicity | IC50 values against cancer cells |
Case Studies
- Antioxidant Efficacy : A study assessed the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated a strong capacity to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage.
- Cholinergic Modulation : In a neuropharmacological study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that it could enhance cholinergic transmission, supporting its potential use in treating cognitive impairments.
- Anticancer Activity : A series of experiments evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). This compound demonstrated selective toxicity with IC50 values indicating promising efficacy against these cell lines.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-oxo-6-phenyl-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13-9-11(16)8-12(15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
AOMOUNLHMRSJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















